molecular formula C9H8N2S B13432224 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione

3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione

Cat. No.: B13432224
M. Wt: 176.24 g/mol
InChI Key: FSESIURYGWSIEA-UHFFFAOYSA-N
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Description

3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound that features an indole core structure with an aminomethylene group at the 3-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione typically involves the condensation of 3-indolecarbaldehydes with secondary amines. This reaction is carried out under mild conditions, often in the presence of a suitable solvent such as benzene . The reaction yields stable colorless prisms of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophiles: Alkyl and acyl halides.

    Solvents: Benzene, among others.

    Reaction Conditions: Mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

  • 1-Substituted 3-aminomethylene-3H-indolium salts
  • 1-Substituted 3-indolecarbaldehydes

Mechanism of Action

The mechanism of action of 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione involves its interaction with specific molecular targets and pathways. The compound’s aminomethylene group can participate in nucleophilic and electrophilic reactions, allowing it to modify biological molecules and pathways. This reactivity underlies its potential therapeutic effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Comparison: 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione is unique due to its thione group at the 2-position, which imparts distinct chemical reactivity compared to similar compounds like 3-(Aminomethylene)-2-indolinone derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

3-methanimidoyl-1H-indole-2-thiol

InChI

InChI=1S/C9H8N2S/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-5,10-12H

InChI Key

FSESIURYGWSIEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)S)C=N

Origin of Product

United States

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